3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWKXTZEKYHHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3-amino-4-chlorobenzenesulfonamide with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with the chloro group replaced by an amine.
Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the chloro and furylmethyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Features
Key Observations:
- Electron-Withdrawing vs. Donating Groups: Compounds with electron-withdrawing groups (e.g., nitro in , chloro in ) increase sulfonamide acidity, improving metal chelation and enzyme inhibition (e.g., HIV integrase inhibition ).
- N-Alkyl Modifications : Propargyl () and thiophen-2-ylmethyl () groups introduce steric bulk and alter solubility. Hydroxyalkyl chains (e.g., 3-hydroxybutyl in ) improve hydrophilicity but may reduce membrane permeability.
- Biological Activity: Anticancer: Indole- and pyrimidine-substituted derivatives (e.g., compound 18 in ) show cytotoxic activity against MCF-7 and HCT116 cell lines (IC₅₀ = 35–90 μg/mL). Antiviral: Styrylquinoline-benzenesulfonamides with para-nitro groups exhibit up to 96.7% HIV integrase inhibition .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on molecular formula.
Key Observations:
- Solubility: Hydroxy and amino groups improve aqueous solubility (e.g., ), whereas hydrophobic groups (furan, thiophene) reduce it .
Biological Activity
3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a chloro substituent, and a furan moiety. This compound has garnered interest for its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chloro and furan groups enhances its binding affinity to various biological targets, making it a valuable compound for research in pharmacology and biochemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound can bind to the active sites of enzymes, inhibiting their function and thereby influencing various biochemical pathways. The unique structural components allow for enhanced specificity and potency against particular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial and antifungal activities. For instance:
- Antibacterial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria using methods like the agar well diffusion technique. The minimum inhibitory concentration (MIC) values were recorded, with some derivatives showing promising results against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3-amino-4-chloro... | S. aureus | 50 |
| 3-amino-4-chloro... | E. coli | 100 |
Enzyme Inhibition
In studies focused on enzyme inhibition, this compound was evaluated for its ability to inhibit human carbonic anhydrases (hCAs), which play critical roles in physiological processes such as respiration and acid-base balance. The compound's structure was optimized to enhance selectivity towards specific isoforms involved in conditions like glaucoma.
Case Studies
- Cardiovascular Effects : A study utilized isolated rat heart models to assess the impact of related benzenesulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential cardiovascular applications .
- Docking Studies : Computational docking studies have been employed to predict the interaction of this compound with calcium channels. These studies suggest that the compound may act as a calcium channel blocker, which could have implications for treating hypertension and other cardiovascular diseases .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been developed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves sulfonylation of the amine group using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). The furan-2-ylmethylamine moiety is introduced via nucleophilic substitution or reductive amination. Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and validated by mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, furan methylene group) and confirms substitution patterns.
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) and N-H bending (~1600 cm⁻¹).
- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding networks (e.g., C-H⋯O interactions), and packing motifs. SHELX programs (e.g., SHELXL) are standard for refinement .
Q. What biological activities have been reported for sulfonamide derivatives structurally related to this compound?
- Methodological Answer : Related benzenesulfonamides exhibit antibacterial, antifungal, and antitumor activities. Assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with COMPARE analysis to identify mechanistic parallels .
Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity in sulfonamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies use systematic substitution (e.g., Cl at position 4 vs. methyl at position 3) followed by bioassays. For example, 4-chloro derivatives show enhanced antitumor activity due to improved lipophilicity and target binding. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical hydrogen-bond acceptors (sulfonamide O atoms) and hydrophobic regions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations (e.g., tautomerism, isomerism)?
- Methodological Answer : High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) with SHELXL refinement validates bond lengths, angles, and intermolecular interactions. For example, C-H⋯O hydrogen bonds (2.5–3.0 Å) in the crystal lattice can stabilize specific tautomers. PLATON validation tools check for missed symmetry or disorder .
Q. How should conflicting biological data (e.g., antitumor activity in one study but not another) be addressed?
- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., NCI-60 panel) and orthogonal methods (e.g., flow cytometry for cell cycle arrest vs. transcriptomics). Contradictions may arise from differences in cell permeability (logP variations) or assay endpoints (IC50 vs. apoptosis markers). Dose-response curves and positive controls (e.g., doxorubicin) ensure reproducibility .
Q. What advanced pharmacological mechanisms are hypothesized for this compound’s antitumor effects?
- Methodological Answer : Gene expression profiling (e.g., RNA-seq, microarrays) identifies pathways modulated by the compound, such as tubulin polymerization inhibition (E7010-like antimitotic activity) or G1/S phase arrest via cyclin-dependent kinase suppression. Target deconvolution uses siRNA knockdown or CRISPR-Cas9 screens .
Q. Which computational strategies predict binding modes of this compound with potential biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against targets like carbonic anhydrase IX or tubulin, guided by crystallographic templates (PDB IDs: 3LXF, 1JFF). MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns). Free energy calculations (MM-PBSA) rank binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
